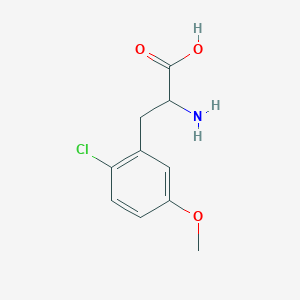

2-chloro-5-methoxy-DL-phenylalanine

説明

2-Chloro-5-methoxy-DL-phenylalanine is a synthetic phenylalanine derivative featuring a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring. The DL designation indicates a racemic mixture of D- and L-enantiomers, which may influence its biochemical activity compared to enantiopure forms.

特性

分子式 |

C10H12ClNO3 |

|---|---|

分子量 |

229.66 g/mol |

IUPAC名 |

2-amino-3-(2-chloro-5-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12ClNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

InChIキー |

ZBXICTZCCYCTKX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)Cl)CC(C(=O)O)N |

製品の起源 |

United States |

類似化合物との比較

5-Chloro-2-Fluoro-DL-Phenylalanine

- Molecular Formula: C₉H₉ClFNO₂

- Molecular Weight : 217.62 g/mol

- Substituents : Chlorine (5-position), fluorine (2-position).

- Fluorine’s smaller atomic radius may reduce steric hindrance, favoring interactions with biological targets.

- Applications: Not explicitly stated in evidence, but fluorinated phenylalanines are often used in PET imaging or as enzyme inhibitors .

DL-2-Chloro-5-Nitrophenylalanine

- Molecular Formula : C₉H₉ClN₂O₄

- Molecular Weight : 244.63 g/mol

- Substituents: Chlorine (2-position), nitro group (-NO₂, 5-position).

- Key Differences :

- The nitro group is a stronger electron-withdrawing group than methoxy, significantly altering the aromatic ring’s electronic properties and reactivity.

- Nitro-substituted compounds are often intermediates in explosive or dye synthesis, but nitro-phenylalanines may serve as protease inhibitors or photoaffinity labels .

Methyl N-(2,6-Dimethylphenyl)-N-(Methoxyacetyl)-DL-Alanine (Metalaxyl)

- Molecular Formula: C₁₅H₂₁NO₄ (Metalaxyl)

- Substituents : Methoxyacetyl and 2,6-dimethylphenyl groups on alanine.

- The methoxyacetyl group enhances systemic mobility in plants, unlike the methoxy group in phenylalanine derivatives.

- Applications : Widely used as a fungicide, highlighting the role of methoxy groups in agrochemical design .

Structural and Functional Analysis

Substituent Effects

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) is electron-donating, increasing ring electron density, which may enhance solubility in polar solvents. Chlorine (moderately electron-withdrawing) and nitro groups (-NO₂, strongly electron-withdrawing) reduce electron density, favoring electrophilic substitution at specific positions.

Theoretical Properties of 2-Chloro-5-Methoxy-DL-Phenylalanine

- Molecular Formula: C₁₀H₁₂ClNO₃ (calculated).

- Molecular Weight : ~229.66 g/mol (theoretical).

- Predicted Applications: Potential use in studying amino acid transporters or designing enzyme inhibitors (e.g., for phenylalanine ammonia-lyase). Methoxy groups may improve blood-brain barrier penetration compared to nitro or fluorine analogs.

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。